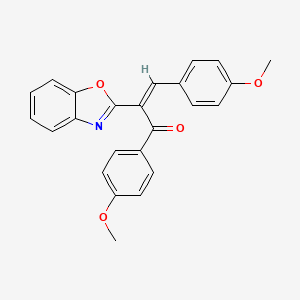
(5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist ein synthetisches organisches Molekül, das zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Diese spezielle Verbindung ist durch das Vorhandensein einer Ethoxyphenylgruppe, einer Fluorobenzyliden-Einheit und einer Thioxo-Gruppe gekennzeichnet, die zu ihren einzigartigen chemischen und biologischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise einen mehrstufigen Prozess:
Bildung des Thiazolidinon-Kerns: Der erste Schritt beinhaltet die Reaktion von 2-Ethoxybenzaldehyd mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid, um den Thiazolidinon-Kern zu bilden.
Einführung der Fluorobenzyliden-Gruppe: Das Thiazolidinon-Zwischenprodukt wird dann unter basischen Bedingungen mit 4-Fluorbenzaldehyd umgesetzt, um die Fluorobenzyliden-Gruppe einzuführen, was zur endgültigen Verbindung führt.
Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxo-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinon-Ring angreifen und sie möglicherweise in eine Hydroxylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Nitriermittel oder Alkylierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und die Entwicklung neuer synthetischer Methoden.
Biologie
Biologisch hat sich diese Verbindung als potenzielles antimikrobielles Mittel erwiesen, das das Wachstum verschiedener bakterieller und Pilzstämme hemmt. Seine strukturellen Merkmale ermöglichen es ihm, mit biologischen Zielstrukturen zu interagieren und wichtige zelluläre Prozesse zu stören.
Medizin
In der Medizin wird die Verbindung auf ihre krebshemmenden Eigenschaften untersucht. Vorläufige Studien deuten darauf hin, dass sie Apoptose in Krebszellen induzieren kann, was sie zu einem vielversprechenden Kandidaten für die weitere Arzneimittelentwicklung macht.
Industrie
Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkungsmechanismus von (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Thioxo-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Darüber hinaus können die aromatischen Ringe an π-π-Wechselwirkungen mit biologischen Makromolekülen teilnehmen und deren Funktion beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-3-(2-Methoxyphenyl)-5-(4-Chlorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on
- (5Z)-3-(2-Ethoxyphenyl)-5-(4-Bromobenzyliden)-2-thioxo-1,3-thiazolidin-4-on
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on durch das Vorhandensein der Fluorobenzyliden-Gruppe einzigartig, die seine biologische Aktivität und chemische Stabilität verbessert. Die Ethoxygruppe trägt ebenfalls zu ihrer Löslichkeit und Interaktion mit biologischen Zielstrukturen bei.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von (5Z)-3-(2-Ethoxyphenyl)-5-(4-Fluorobenzyliden)-2-thioxo-1,3-thiazolidin-4-on, wobei seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften hervorgehoben werden.
Eigenschaften
Molekularformel |
C18H14FNO2S2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(5Z)-3-(2-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14FNO2S2/c1-2-22-15-6-4-3-5-14(15)20-17(21)16(24-18(20)23)11-12-7-9-13(19)10-8-12/h3-11H,2H2,1H3/b16-11- |
InChI-Schlüssel |
NTFOJYOOMJLILC-WJDWOHSUSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12160135.png)
![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide](/img/structure/B12160142.png)
methyl}quinolin-8-ol](/img/structure/B12160148.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12160171.png)


![(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160199.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)
